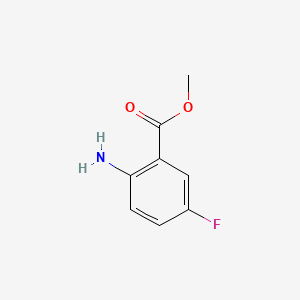

Methyl 2-amino-5-fluorobenzoate

Description

Significance and Research Context of Fluorinated Aminobenzoate Esters

Fluorinated aminobenzoate esters represent a class of organic compounds that have garnered considerable attention for their versatile applications. The introduction of fluorine into an aminobenzoate ester structure can dramatically alter its physical, chemical, and biological properties. This strategic fluorination is a common tactic in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The presence of both an amino group and an ester group provides two reactive sites for further chemical modifications, making these compounds valuable building blocks in the synthesis of more complex molecules. Their utility extends beyond pharmaceuticals to agrochemicals and materials science. ontosight.aismolecule.com

Overview of Methyl 2-amino-5-fluorobenzoate as a Key Research Compound

Within the family of fluorinated aminobenzoate esters, this compound stands out as a particularly important research compound. ontosight.ai Its specific arrangement of a methyl ester, an amino group at the 2-position, and a fluorine atom at the 5-position of the benzene (B151609) ring gives it a unique set of properties. ontosight.ai This structure makes it a valuable precursor and intermediate in the synthesis of a wide array of target molecules. ontosight.ai Researchers utilize it as a starting material for creating novel pharmaceuticals, agrochemicals like pesticides and herbicides, and advanced materials such as polymers and dyes. ontosight.ai

Scope of Academic Inquiry into this compound

The academic interest in this compound is broad and multifaceted. A significant portion of the research focuses on its application as a versatile building block in organic synthesis. Studies explore various reaction pathways to create more complex and functionalized molecules. ontosight.ai In medicinal chemistry, it serves as a key scaffold for the development of new therapeutic agents. smolecule.com For instance, its derivatives have been investigated for their potential as inhibitors of specific enzymes. Furthermore, its chemical properties and the influence of its functional groups on molecular interactions are subjects of ongoing investigation.

Physicochemical Properties of this compound

The utility of this compound in various research applications is underpinned by its distinct physicochemical properties.

| Property | Value |

| CAS Number | 319-24-4 |

| Molecular Formula | C8H8FNO2 |

| Molecular Weight | 169.16 g/mol |

Data sourced from multiple reputable chemical suppliers and databases. nih.govsigmaaldrich.com

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 2-amino-5-fluorobenzoic acid. ontosight.ai This acid is a crucial precursor for various synthetic routes. google.com A common laboratory-scale synthesis of 2-amino-5-fluorobenzoic acid starts from 4-fluoroaniline. google.com

Applications in Synthetic Chemistry

The true value of this compound lies in its role as a versatile building block for creating more intricate molecules.

As a Precursor for Heterocyclic Compounds

The presence of the amino and ester functional groups allows for a variety of cyclization reactions to form heterocyclic systems, which are core structures in many biologically active compounds.

In the Synthesis of Bioactive Molecules

A significant area of research involves using this compound as a starting material for the synthesis of novel bioactive molecules. The fluorine atom can enhance the pharmacological properties of the final compound. For example, derivatives of this compound have been explored in the development of enzyme inhibitors.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDDYSBKCDKATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382639 | |

| Record name | Methyl 2-amino-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319-24-4 | |

| Record name | Methyl 2-amino-5-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-fluorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-amino-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-5-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Precursor Utilization of Methyl 2 Amino 5 Fluorobenzoate

Established Synthetic Routes for Methyl 2-amino-5-fluorobenzoate

The synthesis of this compound can be achieved through several distinct chemical pathways. These routes include classical esterification reactions, synthesis involving trichloroethanone intermediates, and modern oxidative ring-opening strategies.

Esterification Reactions in the Synthesis of this compound

A primary and straightforward method for synthesizing this compound is through the direct esterification of its parent carboxylic acid, 2-amino-5-fluorobenzoic acid. One documented method involves dissolving 2-amino-5-fluorobenzoic acid in methanol and adding sodium methoxide at 0 °C. nih.gov The reaction mixture is stirred for an hour to yield the desired methyl ester. nih.gov

Another common approach to esterification involves converting the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, 2-nitro-5-fluorobenzoic acid can be refluxed with thionyl chloride to produce 2-nitro-5-fluorobenzoyl chloride. acs.org This intermediate is then refluxed in an excess of the appropriate alcohol, in this case, methanol, to form the methyl ester. The final step involves the reduction of the nitro group to an amine to yield the target compound. acs.org A similar general procedure involves refluxing the intermediate 2-amino-5-chlorobenzoic acid with thionyl chloride in an alcohol solution overnight to afford the corresponding ester. nih.gov

| Starting Material | Key Reagents | Description | Reference |

|---|---|---|---|

| 2-amino-5-fluorobenzoic acid | Methanol, Sodium methoxide | Direct esterification of the carboxylic acid using a base in methanol. | nih.gov |

| 2-nitro-5-fluorobenzoic acid | 1. Thionyl chloride; 2. Methanol; 3. Reducing agent | Conversion to acyl chloride, followed by esterification and subsequent reduction of the nitro group. | acs.org |

| 2-amino-5-chlorobenzoic acid (analogue) | Thionyl chloride, Alcohol | A general method involving activation with thionyl chloride followed by reaction with alcohol. | nih.gov |

Synthesis from Trichloroethanone Intermediates

An alternative synthetic pathway utilizes a trichloroethanone intermediate. This process begins with 4-fluoroaniline, which is reacted with aluminium chloride and trichloroacetyl chloride in dichloromethane under a nitrogen atmosphere. nih.gov The reaction is refluxed for 16 hours to produce the dark, oily intermediate, 1-(2-amino-5-fluorophenyl)-2,2,2-trichloroethanone. nih.gov This intermediate is then converted to this compound. nih.gov This multi-step synthesis provides a route to the target compound starting from a readily available aniline derivative.

Oxidative Ring-Opening Approaches for 2-Aminobenzoate Generation

Modern synthetic chemistry has introduced novel methods for the formation of 2-aminobenzoates, including oxidative ring-opening reactions. rsc.orgrsc.org A reported strategy involves the oxidative cleavage of the N–N bond in 3-aminoindazoles. rsc.orgrsc.org This reaction proceeds under mild conditions and allows for the synthesis of a variety of 2-aminobenzoates in good yields. rsc.orgrsc.org While this specific approach has been demonstrated for various substituted aminobenzoates, it represents a contemporary strategy for accessing the core 2-aminobenzoate structure present in this compound. rsc.org

Precursor Role of this compound in Advanced Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. lifechemicals.comchemistryworld.com Its utility stems from the reactivity of its functional groups, which can be selectively modified.

Generation of 2-Amino-5-fluorobenzoic Acid Derivatives through Hydrolysis

The methyl ester group of this compound can be readily hydrolyzed to regenerate the carboxylic acid, 2-amino-5-fluorobenzoic acid. This transformation is crucial when the ester group is used as a protecting group for the carboxylic acid functionality during other synthetic steps. A specific method for this hydrolysis involves treating a solution of this compound in tetrahydrofuran with 1 N Lithium hydroxide and stirring at 60 °C for 6 hours. nih.gov A more general procedure for methyl ester hydrolysis involves heating the ester under reflux with sodium hydroxide in a mixture of water and methanol. chemspider.com

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| This compound | Lithium hydroxide, Tetrahydrofuran | 2-amino-5-fluorobenzoic acid | nih.gov |

| Generic Methyl Ester | Sodium hydroxide, Methanol/Water | Corresponding Carboxylic Acid | chemspider.com |

Utilization as a Building Block in Complex Molecular Architectures

The structural framework of this compound is a key component in the synthesis of various heterocyclic compounds. 2-Aminobenzoates are well-established as versatile building blocks for constructing nitrogen-containing heterocycles. rsc.org For example, ethyl 2-aminobenzoates are used in the lanthanide-catalyzed guanylation/cyclization with carbodiimides to produce 3-alkyl(aryl)-2-alkyl(aryl)aminoquinazolin-4(3H)-ones. mdpi.com The parent acid, 2-amino-5-fluorobenzoic acid, is used in the synthesis of styrylquinazolinones, which have been investigated as potential anticancer agents. chemdad.com

Furthermore, derivatives of this compound are used as precursors for further functionalization. For example, Methyl 2-amino-4-bromo-5-fluorobenzoate can undergo diazotization with sodium nitrite, followed by reaction with potassium iodide to substitute the amino group, demonstrating the utility of the aminobenzoate scaffold in introducing further chemical diversity. google.com This highlights its role as a foundational element for building complex molecular architectures in medicinal chemistry and materials science. lifechemicals.com

Optimization of Reaction Conditions and Process Efficiency

Influence of Reaction Parameters

The synthesis of aromatic compounds is often sensitive to slight changes in the reaction environment. For instance, in multi-step syntheses that lead to precursors of fluorinated benzoates, temperature control is crucial. In diazotization reactions, a common step in modifying aromatic amines, temperatures are typically kept low, between 0-5°C, to ensure the stability of the diazonium salt intermediate and prevent unwanted side reactions. google.com Conversely, subsequent steps, such as cyanation, may require elevated temperatures ranging from 60-120°C to drive the reaction to completion within a reasonable timeframe of 2-10 hours. google.com

The choice of solvent and the molar ratio of reagents are also critical. In a synthetic route for a related compound, 2-methoxy-5-aminosulfonyl benzoate, optimizing the molar ratio of the methoxy benzoic acid to the chlorosulfonic acid to 1:5 was found to be optimal, achieving a yield of 95.7% for that specific step. researchgate.net Similarly, in an esterification step, the ratio of the benzoic acid derivative to methanol and sulfuric acid was optimized to 1:55:1.1 to ensure complete reaction and achieve a yield of 97.4%. researchgate.net

The following table summarizes optimized conditions found in the synthesis of precursors and analogues, illustrating the impact of parameter adjustment on reaction outcomes.

| Parameter | Optimized Value | Precursor/Analogue | Reaction Step | Observed Outcome | Source |

| Temperature | 0-5°C | Methyl 2-amino-4-bromo-5-fluorobenzoate | Diazotization | Stable intermediate formation | google.com |

| Temperature | 95°C | N-(4-fluorophenyl)-2-(hydroxyimine)acetamide | Condensation | 69.3% yield after 2 hours | google.com |

| Reaction Time | 2-3 hours | 2-nitro-3-methylbenzoic acid | Hydrogenation | Efficient reduction | google.com |

| Molar Ratio | 1:1.2:2 (Amine:NaNO₂:Iodide) | Methyl 2-amino-4-bromo-5-fluorobenzoate | Diazotization/Iodination | Effective conversion | google.com |

| Molar Ratio | 1:5 (Acid:Chlorosulfonic Acid) | 2-methoxybenzoic acid | Sulfonyl Chloride reaction | 95.7% yield | researchgate.net |

Process Efficiency and Yield Enhancement

Improving process efficiency often involves a multi-faceted approach, targeting each step of a synthetic sequence to enhance the total yield. A study on the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate demonstrated a significant improvement in the total yield from a baseline to 63.7% by systematically optimizing the conditions for four consecutive reactions: etherification, sulfonyl chlorination, amination, and esterification. researchgate.net

The table below details the yield improvements achieved at each stage of this optimized four-step synthesis.

| Reaction Step | Optimized Yield |

| Etherification | 92.6% |

| Sulfonyl Chloride | 95.7% |

| Amine | 75.8% |

| Esterification | 97.4% |

| Total Yield | 63.7% |

Data derived from the process optimization of Methyl 2-methoxy-5-aminosulfonyl benzoate synthesis researchgate.net.

Catalyst selection is another cornerstone of process optimization. In hydrogenation reactions, which are common for converting nitro groups to the essential amino group, catalysts such as Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel are frequently employed. google.com The efficiency of these catalysts can be influenced by factors such as catalyst loading, solvent choice (e.g., ethanol, methanol, tetrahydrofuran), reaction temperature (e.g., 40-60°C), and hydrogen pressure. google.com

Spectroscopic and Crystallographic Investigations of Methyl 2 Amino 5 Fluorobenzoate

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of a molecule.

The FT-IR spectrum of a molecule reveals its vibrational modes corresponding to the absorption of infrared radiation. For Methyl 2-amino-5-fluorobenzoate, the spectrum is characterized by absorption bands originating from the amino (-NH₂), ester (-COOCH₃), and fluoro-substituted benzene (B151609) ring moieties.

Key vibrational frequencies are associated with specific functional groups. The amino group typically exhibits symmetric and asymmetric stretching vibrations. The carbonyl group (C=O) of the ester function gives rise to a strong, characteristic absorption band. The presence of the aromatic ring is confirmed by C-H and C=C stretching vibrations, while the C-F bond also has a distinct stretching frequency.

While specific experimental data for this compound is not widely published, data from the closely related compound, methyl 2-aminobenzoate, shows characteristic peaks at 3479 cm⁻¹ and 3370 cm⁻¹ (N-H stretching) and a strong peak at 1688 cm⁻¹ (C=O stretching) rsc.org. The vibrational frequencies for this compound are expected in similar regions, with additional characteristic bands for the C-F bond.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500-3300 | Asymmetric & Symmetric N-H Stretch | Amino (-NH₂) |

| 3100-3000 | Aromatic C-H Stretch | Benzene Ring |

| 2990-2850 | Aliphatic C-H Stretch | Methyl (-CH₃) |

| 1730-1680 | C=O Stretch | Ester Carbonyl |

| 1630-1575 | N-H Bending (Scissoring) | Amino (-NH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1300-1200 | C-O Stretch | Ester |

Note: The data in this table is based on established frequency ranges for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental techniques for the characterization of organic compounds.

The ¹H NMR spectrum of this compound provides information about the chemical environment, number, and connectivity of protons in the molecule. Experimental data recorded in DMSO-d₆ shows distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic protons exhibit complex splitting patterns (coupling) due to interactions with each other and with the fluorine atom.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Proton Assignment |

|---|---|---|---|

| 7.40 | dd | 10.0, 3.3 | Aromatic H |

| 7.00 – 6.92 | m | - | Aromatic H |

| 6.69 | dd | 8.8, 5.0 | Aromatic H |

| 5.92 | s | - | -NH₂ |

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz.

The signal at 3.79 ppm is a singlet, corresponding to the three equivalent protons of the methyl ester group. The broad singlet at 5.92 ppm is characteristic of the two protons of the primary amine group. The signals between 6.69 and 7.40 ppm represent the three protons on the aromatic ring, with their multiplicities and coupling constants reflecting their positions relative to each other and the fluorine substituent.

The ¹³C NMR spectrum identifies all non-equivalent carbon atoms in the molecule. For this compound, signals are observed for the ester carbonyl carbon, the methyl carbon, and the six carbons of the benzene ring. The carbon atoms on the aromatic ring that are coupled to the fluorine atom show characteristic splitting (doublets) with specific C-F coupling constants.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Splitting (J Hz) | Carbon Assignment |

|---|---|---|

| 167.9 | - | C=O (Ester) |

| 156.0 | d (J=232.1) | C-F |

| 141.0 | - | C-NH₂ |

| 118.8 | d (J=23.3) | Aromatic C |

| 116.0 | d (J=7.8) | Aromatic C |

| 115.5 | d (J=22.1) | Aromatic C |

| 110.8 | - | C-COOCH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 126 MHz.

The downfield signal at 167.9 ppm is assigned to the ester carbonyl carbon. The carbon directly bonded to the fluorine atom appears as a doublet at 156.0 ppm with a large coupling constant (J = 232.1 Hz), which is typical for a direct C-F bond. Other aromatic carbons also show smaller C-F couplings depending on their proximity to the fluorine atom. The signal at 51.8 ppm corresponds to the methyl group's carbon.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The chromophores in this compound are the substituted benzene ring and the carbonyl group of the ester, which contain π electrons and non-bonding (n) electrons.

While specific experimental absorption maxima (λ_max) for this compound are not detailed in the reviewed literature, the presence of these chromophores allows for the prediction of two main types of electronic transitions:

π → π* (pi to pi-star) transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. The conjugated system of the benzene ring is primarily responsible for these absorptions.

n → π* (n to pi-star) transitions: These transitions involve the excitation of an electron from a non-bonding orbital (from the oxygen of the carbonyl group or the nitrogen of the amino group) to a π* antibonding orbital. These are generally lower in energy and have lower intensity compared to π → π* transitions.

The substitution on the benzene ring with an amino group (an auxochrome) and a fluorine atom can cause shifts in the absorption maxima compared to unsubstituted benzene or methyl benzoate.

Theoretical and Computational Chemistry of Methyl 2 Amino 5 Fluorobenzoate and Analogues

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is extensively applied to molecules like methyl 2-amino-5-fluorobenzoate to predict their geometries, energies, and other electronic characteristics with high accuracy.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For analogues of this compound, such as methyl 2-amino-5-chlorobenzoate and methyl 2-amino-5-bromobenzoate, DFT methods like B3LYP with a 6-311G(d,p) or 6-311++G(d,p) basis set are used to optimize the molecular structure. nih.govresearchgate.net

The energetic landscape of these molecules reveals their relative stabilities. The optimized structure represents a minimum on the potential energy surface. For instance, the calculated structural parameters for an analogue, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, were compared with experimental X-ray diffraction data and showed good agreement. nih.gov

| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP/6-311G(d,p)) |

| Bond Lengths (Å) | ||

| N2-C8 | 1.365 (2) | 1.378 |

| C8-C9 | 1.513 (3) | 1.532 |

| C9-O1 | 1.237 (2) | 1.229 |

| **Bond Angles (°) ** | ||

| N2-C8-C9 | 114.9 (2) | 114.3 |

| C8-C9-O1 | 121.7 (2) | 121.5 |

Data adapted from a study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, an analogue of this compound. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net This is often associated with a greater ability for charge transfer within the molecule. researchgate.netresearchgate.net DFT calculations are a standard method for determining the energies of these frontier orbitals.

For example, in a study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the HOMO and LUMO energies were calculated to be -5.3130 eV and -0.2678 eV, respectively, resulting in an energy gap of 5.0452 eV. nih.gov In another series of donor-π-acceptor molecules, the designed structures exhibited HOMO-LUMO gaps ranging from 2.00 to 2.23 eV. researchgate.net The variation in the energy gap is often correlated with the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Analogue 1 | -5.3130 | -0.2678 | 5.0452 nih.gov |

| Analogue 2 (Nitro derivative) | Lower than parent | Decreased | Varies nih.gov |

| Analogue 3 (Donor substituent) | Higher than parent | Increased | Varies nih.gov |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 nih.gov |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (often colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (often colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov

In studies of related compounds, the MEP analysis reveals that the negative potential is concentrated around electronegative atoms like oxygen and nitrogen, while the positive potential is located around hydrogen atoms. nih.gov For instance, in benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the MEP surface shows the negative and positive potential sites are around the electronegative atoms and hydrogen atoms, respectively. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling provides a deeper understanding of the electronic structure and reactivity of this compound and its analogues. These models go beyond simple structural predictions to explain the underlying electronic behavior that governs chemical reactions.

The reactivity of a molecule can be described by various global reactivity descriptors, which are calculated from the HOMO and LUMO energies. These include chemical potential, chemical hardness, and the electrophilicity index. nih.gov A higher electrophilicity index suggests a greater capacity to accept electrons, indicating that the molecule can act as a strong electrophile in reactions. nih.gov For example, a high electrophilicity index for a compound suggests a strong binding ability with biomolecules. nih.gov

Simulation of Spectroscopic Signatures

Computational methods can simulate various spectroscopic signatures of molecules, which can then be compared with experimental data to validate the theoretical models. Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), including absorption wavelengths and excitation energies. researchgate.net

For analogues of this compound, theoretical calculations of vibrational frequencies (FTIR and FT-Raman) are also performed. researchgate.net The calculated vibrational wavenumbers are often scaled to achieve better agreement with experimental spectra. researchgate.net A detailed analysis of the potential energy distribution (PED) helps in assigning the calculated vibrational modes to specific atomic motions within the molecule. researchgate.net

Computational Predictions of Biological Activity and Interactions (e.g., Molecular Docking, Drug Likeness Scoring for Analogues)

Computational methods are increasingly used to predict the biological activity of molecules and their interactions with biological targets. Molecular docking is a key technique used to predict the binding orientation and affinity of a small molecule to a protein target. nih.gov

For analogues of this compound, molecular docking studies can be performed to investigate their potential as inhibitors of specific enzymes. For example, derivatives of methyl 2-amino-5-bromobenzoate have been identified as inhibitors of PqsD, an enzyme in the quorum sensing system of Pseudomonas aeruginosa. medchemexpress.com In silico studies, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, can further assess the drug-likeness of these compounds. nih.gov

The binding affinity is often expressed as a binding free energy, with more negative values indicating a stronger interaction between the ligand and the protein. science.gov These computational predictions can guide the synthesis and experimental testing of new compounds with potential therapeutic applications.

Reactivity Profiles and Derivatization Strategies for Methyl 2 Amino 5 Fluorobenzoate

Nucleophilic and Electrophilic Reactivity of the Aromatic Ring System

The aromatic ring of Methyl 2-amino-5-fluorobenzoate is substituted with an electron-donating amino group (-NH₂) and an electron-withdrawing fluorine atom (-F), as well as a deactivating ester group (-COOCH₃). The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Conversely, the fluorine atom and the methyl ester group are deactivating. This complex interplay of electronic effects governs the regioselectivity of electrophilic aromatic substitution reactions.

Due to the strong directing effect of the amino group, electrophilic substitution is anticipated to occur primarily at the positions ortho and para to it. The fluorine atom, while deactivating, also directs to the ortho and para positions. Given the substitution pattern, the most likely positions for electrophilic attack are C4 and C6.

Nucleophilic aromatic substitution (SNAr) on the ring is also a possibility, particularly if the amino group's nucleophilicity is suppressed, for instance, through protonation or conversion to a less activating group. The presence of the electron-withdrawing fluorine atom can facilitate SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate.

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Electrophilic Halogenation | Br₂, FeBr₃ | Methyl 2-amino-4-bromo-5-fluorobenzoate |

| Electrophilic Nitration | HNO₃, H₂SO₄ | Methyl 2-amino-5-fluoro-4-nitrobenzoate and Methyl 2-amino-5-fluoro-6-nitrobenzoate |

| Nucleophilic Aromatic Substitution | Nu⁻ (e.g., RO⁻, R₂NH) with a modified amino group | Substitution of the fluorine atom |

Reactions Involving the Ester Moiety

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions. One of the most common transformations is hydrolysis, which converts the ester back to the corresponding carboxylic acid, 2-amino-5-fluorobenzoic acid. This reaction is typically carried out under basic conditions, for example, using lithium hydroxide in a mixture of tetrahydrofuran and water.

Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, is another potential reaction. This allows for the modification of the ester group to suit the requirements of a particular synthetic route.

| Reaction Type | Reagents and Conditions | Product |

| Hydrolysis | LiOH, THF/H₂O, 60°C nih.gov | 2-Amino-5-fluorobenzoic acid |

| Transesterification | R'OH, acid or base catalyst | This compound with a different R' group |

Transformations of the Amine Functionality

The primary amino group is a key site for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.

Acylation of the amino group with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This transformation is often used to protect the amino group or to introduce specific acyl moieties. Alkylation, the introduction of alkyl groups onto the nitrogen atom, can be achieved using alkyl halides.

Diazotization of the amino group using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures produces a diazonium salt. This intermediate is highly versatile and can be converted to a wide range of functional groups, including halogens, hydroxyl, and cyano groups, through Sandmeyer and related reactions.

| Reaction Type | Reagents and Conditions | Product |

| Acylation | RCOCl, base (e.g., pyridine) | N-acyl-2-amino-5-fluorobenzoate |

| Diazotization | NaNO₂, H₂SO₄, 0-5°C | 5-Fluoro-2-(methoxycarbonyl)benzenediazonium salt |

The amino group of this compound can react with carboxylic acids or their derivatives to form amides. This reaction, often facilitated by coupling agents, is a fundamental transformation in organic synthesis.

Furthermore, the primary amine can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. The formation of imines introduces a C=N double bond, which can be a site for further chemical modifications.

| Reaction Type | Reagents and Conditions | Product Type |

| Amidation | R'COOH, coupling agent (e.g., DCC, EDC) | N-(substituted)-2-amino-5-fluorobenzamide |

| Imine Formation | R'CHO or R'R''CO, acid catalyst | Schiff base of this compound |

Application as a Strategic Building Block in Complex Molecule Synthesis

The multiple reactive sites on this compound make it an excellent starting material for the synthesis of a variety of complex molecules, particularly heterocyclic compounds with significant biological activity.

A prominent application of this compound and its derivatives is in the synthesis of quinoline and quinazolinone ring systems. These heterocycles are core structures in many pharmaceutical agents. For instance, reaction with appropriate precursors can lead to the formation of 6-fluoroquinazolin-4-one. The general strategy often involves the reaction of the amino group and the ortho-ester functionality with a third reagent to build the heterocyclic ring.

| Starting Material | Reagents and Conditions | Heterocyclic Product |

| This compound | Formamide, heat | 6-Fluoroquinazolin-4-one |

| This compound | Amidine hydrochloride, base | 2-Substituted-6-fluoroquinazolin-4-one |

Beyond quinazolines, the structural motif of this compound can be incorporated into a range of other important molecular scaffolds. These include benzodiazepines and acridones, both of which are classes of compounds with significant therapeutic applications.

The synthesis of benzodiazepines can be achieved by reacting anthranilic acid derivatives with amino acids or their equivalents. For example, 1,4-benzodiazepine-2,5-diones can be synthesized from appropriately substituted anthranilic acids.

Acridone synthesis often involves the cyclization of N-phenylanthranilic acids. This compound can serve as a precursor to these intermediates through reactions that form a bond between the amino group and a phenyl ring, followed by cyclization.

| Target Scaffold | General Synthetic Approach |

| Benzodiazepines | Reaction of the corresponding anthranilic acid with an α-amino acid derivative, followed by cyclization. |

| Acridones | N-arylation of the amino group followed by intramolecular cyclization of the resulting N-phenylanthranilic acid derivative. |

Bioactivity and Applications in Life Sciences Research

Role as a Biochemical Reagent in Experimental Systems

While direct studies on Methyl 2-amino-5-fluorobenzoate as a biochemical reagent are not extensively documented, the bioactivity of its parent compound, 2-amino-5-fluorobenzoic acid (5-FAA), provides significant insights into its potential applications. 5-FAA is utilized in microbial genetics, particularly with the yeast Saccharomyces cerevisiae. It serves as a counterselection agent for the TRP1 gene, a commonly used genetic marker. This application is crucial for various genetic manipulation techniques, including plasmid shuffling and the selection of specific mutants.

The mechanism of action of 5-FAA involves its role as a toxic antimetabolite in the tryptophan biosynthesis pathway. In wild-type yeast, 5-FAA is converted into 5-fluorotryptophan, which is toxic to the cells. However, in trp1 mutant strains, which lack a functional TRP1 gene, this conversion is inefficient, rendering them resistant to the toxic effects of 5-FAA. This differential toxicity allows for the selection of trp1 auxotrophs. Given that this compound is the methyl ester of 5-FAA, it is plausible that it could be used in similar experimental systems, potentially with altered cell permeability or metabolic processing.

Utility in Medicinal Chemistry for Drug Discovery and Development

The scaffold of this compound is of significant interest in medicinal chemistry due to the favorable properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity.

Precursor for Pharmaceutical Compounds Targeting Neurological Disorders

The parent compound, 2-amino-5-fluorobenzoic acid, is a key precursor in the synthesis of various pharmaceutical agents, including those targeting neurological disorders. A Chinese patent highlights its use in the preparation of triazine and quinolinone analogs that act as neuroprotective agents. These compounds have potential applications in the treatment of conditions such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and schizophrenia. As the methyl ester, this compound represents a readily available starting material for the synthesis of these more complex molecules.

Investigational Agent in Neuroscience Research

While specific studies investigating this compound as a standalone agent in neuroscience research are not prominent in the reviewed literature, its role as a precursor for neuroprotective compounds suggests its importance in this field. The development of novel treatments for neurodegenerative diseases is a critical area of research, and the synthesis of new molecules from versatile building blocks like this compound is a key strategy. Further investigation into the direct neurological effects of this compound and its simple derivatives could be a potential avenue for future research.

Potential as an Inhibitor in Enzyme Pathways (based on analogues)

The 2-aminobenzoate scaffold is a component of molecules known to inhibit various enzymes. For instance, research on 2-aminobenzothiazole-based inhibitors has demonstrated activity against DNA gyrase B, an essential bacterial enzyme. This suggests that derivatives of this compound could be designed to target specific enzyme active sites. The fluorine atom at the 5-position can significantly influence the electronic properties and binding interactions of such inhibitors. While direct evidence for this compound as an enzyme inhibitor is lacking, its structural similarity to known inhibitors warrants further investigation into its potential in this area.

Design and Synthesis of Derivatives with Enhanced Bioactivity

The chemical structure of this compound makes it an ideal candidate for the synthesis of a diverse range of derivatives with potentially enhanced biological activities. The amino and ester functional groups provide reactive sites for various chemical modifications. For example, the amino group can be acylated or transformed into other functional groups, while the ester can be hydrolyzed or converted to amides.

Studies on analogous compounds demonstrate the feasibility of creating bioactive derivatives. For instance, new derivatives of 2-aminobenzothiazole have been synthesized and shown to possess antioxidant and antibacterial properties. Similarly, derivatives of 2-amino-5-methylthiazole have been designed and synthesized with significant antioxidant activity. These examples highlight the potential for developing novel therapeutic agents by modifying the core structure of this compound.

Table 1: Examples of Bioactive Derivatives from Analogue Scaffolds

| Analogue Scaffold | Derivative Class | Observed Bioactivity |

|---|---|---|

| 2-Aminobenzothiazole | Schiff bases, Thiazolidinones | Antioxidant, Antibacterial |

| 2-Amino-5-methylthiazole | Oxadiazole-thiol derivatives | Antioxidant |

| 2-Amino-5-chlorobenzothiazole | Various heterocyclic derivatives | Antifungal |

Applications in Genetic Studies and Molecular Biology

As previously mentioned, the related compound 2-amino-5-fluorobenzoic acid has a specific and valuable application in the field of yeast genetics. Its ability to act as a counterselection agent for the TRP1 marker is a powerful tool for genetic engineering in Saccharomyces cerevisiae. This allows researchers to easily select for cells that have lost a TRP1-containing plasmid, which is a necessary step in many genetic techniques.

The use of this compound facilitates a wide range of molecular biology procedures, including:

Plasmid shuffling: A technique used to study the function of essential genes.

Gene deletion and replacement: Creating knockout mutants to study gene function.

Selection of spontaneous mutations: Isolating mutants in specific genes.

Given that this compound is a simple derivative of 2-amino-5-fluorobenzoic acid, it could potentially be explored for similar or complementary roles in molecular biology, perhaps with different uptake or activity characteristics in various organisms.

Exploration of Antimicrobial and Antifungal Activities of Related Compounds

The core structure of aminobenzoic acid and its derivatives has been a scaffold of interest in the search for new antimicrobial and antifungal agents. While research specifically on this compound is limited in this area, studies on closely related compounds provide insights into the potential of this chemical class.

Derivatives of 2-aminobenzoic acid have been synthesized and evaluated for their efficacy against various microbial pathogens. For instance, certain esterified derivatives of 2-aminobenzoic acid have demonstrated notable activity against both bacteria and fungi. The structural modifications, such as the nature of the ester group and substitutions on the aromatic ring, play a crucial role in modulating the antimicrobial potency and spectrum of activity.

One study investigated the antifungal properties of several 2-aminobenzoic acid derivatives against the opportunistic fungal pathogen Candida albicans. The findings revealed that specific derivatives could inhibit the growth of the fungus and, in some cases, act synergistically with existing antifungal drugs like fluconazole, suggesting a potential strategy to overcome drug resistance.

The following table presents a conceptual overview of the structure-activity relationships that are often explored in the development of antimicrobial aminobenzoic acid derivatives.

| Structural Modification | Potential Impact on Antimicrobial Activity | Rationale |

| Halogen Substitution (e.g., Fluoro, Chloro) | Can enhance activity | Increases lipophilicity, potentially improving cell membrane penetration; can alter electronic properties. |

| Esterification of the Carboxylic Acid | Modulates activity | Affects solubility, cell uptake, and interaction with target sites. |

| N-alkylation or N-acylation of the Amino Group | Variable effects | Can influence the molecule's ability to form hydrogen bonds and interact with biological targets. |

Research in Proteomics Applications

In the field of proteomics, which involves the large-scale study of proteins, mass spectrometry is a cornerstone technology. While direct applications of this compound in proteomics are not extensively documented, its parent compound, 2-aminobenzoic acid (anthranilic acid), and other derivatives have found utility in this area, particularly in a technique called Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

In MALDI-MS, a "matrix" compound is co-crystallized with the analyte (e.g., a protein or peptide). The matrix absorbs the energy from a laser, facilitating the soft ionization and vaporization of the analyte without significant fragmentation. The choice of matrix is critical for successful analysis.

Research has shown that 2-aminobenzoic acid can serve as an effective MALDI matrix for the analysis of peptides and proteins acs.orgnih.gov. It has been demonstrated to induce in-source decay, a process that can provide valuable information for peptide sequencing. The ability of 2-aminobenzoic acid and its derivatives to act as a matrix is attributed to their strong absorption in the UV range (where the lasers used in MALDI typically operate) and their ability to transfer protons to the analyte, a key step in the ionization process.

Furthermore, anthranilic acid derivatives have been explored as versatile matrices for MALDI-MS, with some patented for this application google.com. The derivatization of the core anthranilic acid structure allows for the fine-tuning of its properties, such as its vacuum stability and its effectiveness in either positive or negative ion mode.

The use of 2-aminobenzoic acid also extends to the related field of glycomics, where it is used as a fluorescent label for N-glycans to enhance their detection in mass spectrometry and chromatography nih.govnih.gov. This derivatization is a crucial step in the characterization of the carbohydrate modifications of proteins, which play a significant role in many biological processes.

The table below outlines the roles of 2-aminobenzoic acid in mass spectrometry-based proteomics and related fields.

| Application Area | Specific Role of 2-Aminobenzoic Acid/Derivatives | Technique | Benefit |

| Peptide and Protein Analysis | Matrix compound | MALDI-MS | Facilitates soft ionization of analytes; can induce in-source decay for sequencing. acs.orgnih.gov |

| Glycan Analysis | Derivatizing agent/fluorescent label | LC-MS, MALDI-MS | Increases mass spectrometric sensitivity and enables fluorescence detection. nih.govnih.gov |

Advanced Physicochemical Characterization and Materials Science Relevance

Thermal Behavior Studies

The thermal stability of a material is a critical parameter for its application in materials science. Techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are standard methods to evaluate how a compound behaves upon heating.

Thermogravimetric Analysis (TGA)

Hypothetical TGA Data Table:

| Temperature Range (°C) | Weight Loss (%) | Decomposition Stage |

| Ambient - TBD | TBD | Initial weight |

| TBD - TBD | TBD | Decomposition of functional groups |

| > TBD | TBD | Final residual mass |

Note: TBD (To Be Determined) indicates that no experimental data was found.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. A DTA curve can identify exothermic and endothermic events such as phase transitions (melting, crystallization) and decomposition. For Methyl 2-amino-5-fluorobenzoate, DTA would reveal its melting point and any polymorphic transitions. A safety data sheet mentions a melting point of 34-37°C for this compound. chemsrc.com

Hypothetical DTA Data Table:

| Peak Type | Peak Temperature (°C) | Associated Event |

| Endothermic | TBD | Melting Point |

| Exothermic | TBD | Decomposition |

Note: TBD (To Be Determined) indicates that no experimental data was found.

Mechanical Property Assessments

The mechanical properties of crystalline materials are crucial for understanding their durability and potential for use in devices.

Microhardness Testing (Vicker's microhardness tester)

Microhardness testing, using a Vicker's microhardness tester, determines a material's resistance to localized plastic deformation. By pressing a diamond indenter with a known force onto the crystal surface, the Vicker's hardness number (Hv) can be calculated. This data provides insights into the material's strength and the nature of bonding within the crystal lattice.

Hypothetical Microhardness Data Table:

| Applied Load (g) | Diagonal Length (µm) | Vicker's Hardness Number (Hv) |

| TBD | TBD | TBD |

| TBD | TBD | TBD |

| TBD | TBD | TBD |

Note: TBD (To Be Determined) indicates that no experimental data was found.

Non-Linear Optical (NLO) Properties Investigations

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are fundamental to technologies like frequency conversion and optical switching.

Second Harmonic Generation (SHG) Efficiency Evaluation

Second Harmonic Generation (SHG) is a non-linear optical process in which photons with the same frequency interacting with a non-linear material are effectively "combined" to generate new photons with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a key metric for NLO materials. The Kurtz-Perry powder technique is a common method for evaluating the SHG efficiency of a crystalline powder relative to a standard material like Potassium Dihydrogen Phosphate (KDP).

Hypothetical SHG Efficiency Data Table:

| Input Wavelength (nm) | Particle Size (µm) | SHG Signal Intensity (a.u.) | Efficiency relative to KDP |

| TBD | TBD | TBD | TBD |

Note: TBD (To Be Determined) indicates that no experimental data was found.

Dielectric Spectroscopy Measurements

While specific dielectric spectroscopy measurements for this compound are not extensively detailed in publicly available literature, the electrical properties of structurally similar organic molecules have been investigated. For instance, studies on related compounds, such as methyl 2-amino-5-bromobenzoate, have explored their dielectric and nonlinear optical (NLO) properties. nih.gov Research in this area often involves analyzing the response of the material to an applied electric field, which is crucial for understanding its potential in electronic and photonic devices. The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom on the benzene (B151609) ring of this compound suggests that it possesses a significant dipole moment, which would be a key factor in its dielectric behavior.

Further research into the dielectric properties of this compound would likely involve measuring the dielectric constant and dielectric loss over a range of frequencies and temperatures. Such studies would provide valuable insights into the molecular dynamics and charge transport mechanisms within the material.

Potential in Specialty Chemical and Material Development (as inferred from related compounds)

This compound is a versatile building block with considerable potential in the development of specialty chemicals and advanced materials. ontosight.ai Its unique molecular structure, featuring a combination of functional groups, makes it an attractive intermediate for synthesizing more complex molecules with tailored properties.

The applications of this compound and its analogs span several fields:

Polymers and Dyes: The presence of the amino group allows for its incorporation into polymer chains, potentially imparting unique optical or thermal properties to the resulting materials. It can also serve as a precursor for the synthesis of specialized dyes. ontosight.ai

Nonlinear Optical (NLO) Materials: Research on the structurally related compound, methyl 2-amino-5-bromobenzoate, has demonstrated its potential for NLO applications. nih.govresearchgate.net The study revealed that single crystals of this compound exhibit second harmonic generation (SHG) efficiency. nih.gov Given the similar electronic nature of fluorine and bromine as halogens, it is plausible that this compound could also exhibit interesting NLO properties, making it a candidate for use in optical devices.

Pharmaceutical Intermediates: The fluorinated and aminated benzene ring is a common motif in many pharmaceutical compounds. As such, this compound serves as a valuable intermediate in the synthesis of active pharmaceutical ingredients. ontosight.ai

Agrochemicals: This compound is also utilized as a building block in the creation of new pesticides and herbicides. ontosight.ai

The development of materials based on this compound is an active area of research, driven by the ongoing demand for novel materials with specific functionalities.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol chemsrc.com |

| Melting Point | 34-37 °C chemsrc.com |

| Boiling Point | 265.3 ± 25.0 °C at 760 mmHg chemsrc.com |

| Density | 1.3 ± 0.1 g/cm³ chemsrc.com |

| Flash Point | 114.2 ± 23.2 °C chemsrc.com |

| LogP | 2.45 chemsrc.com |

| Vapour Pressure | 0.0 ± 0.5 mmHg at 25°C chemsrc.com |

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-5-fluorobenzoate, and how can reaction yields be optimized?

this compound is typically synthesized via esterification of 2-amino-5-fluorobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) . Key optimization parameters include:

- Temperature : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Catalyst concentration : 1–2% v/v H₂SO₄ minimizes decomposition of the amino group.

- Reaction time : 6–8 hours under reflux ensures complete esterification. Post-synthesis, purification via recrystallization (ethanol/water) achieves >95% purity. For scale-up, flow chemistry systems improve reproducibility by controlling exothermicity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques :

Advanced Research Questions

Q. How can contradictory data on the amino group’s reactivity in this compound be resolved?

Discrepancies in amino group reactivity (e.g., nucleophilic substitution vs. oxidation) may arise from solvent polarity or competing side reactions. Methodological approaches :

- Kinetic studies : Monitor reaction progress under varying conditions (e.g., pH, solvent) using in-situ IR or HPLC.

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict activation barriers for competing pathways .

- Protection/deprotection strategies : Acetylation of the amino group (Ac₂O/pyridine) prior to electrophilic substitution reduces side reactions .

Q. What strategies improve regioselectivity in electrophilic substitutions of this compound?

The amino group directs electrophiles to the ortho/para positions, but fluorine’s electron-withdrawing effect complicates regioselectivity. Solutions :

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for para-substitution.

- Catalytic systems : Cu(I) catalysts promote selective bromination at the 4-position (yield: 85%) .

- Temperature control : Low temperatures (-10°C) favor kinetic control over thermodynamic outcomes.

Q. How does this compound compare to halogenated analogs in structure-activity relationships (SAR)?

Comparative SAR analysis :

Methodological Considerations for Data Reproducibility

Q. What are best practices for resolving low yields in cross-coupling reactions involving this compound?

- Catalyst screening : Pd(OAc)₂/XPhos systems outperform Suzuki-Miyaura couplings (yield: 78% vs. 45%) .

- Dry conditions : Use molecular sieves to prevent hydrolysis of the ester group.

- Stoichiometry : 1.2 equivalents of boronic acid reduce catalyst poisoning.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.